molecular formula C19H24N2O3S B2595657 2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380069-97-4

2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2595657
CAS No.: 2380069-97-4
M. Wt: 360.47
InChI Key: MYRDVQSMDRZVDY-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-methyl-4-hydroxypyridine with 1-(3-methylbenzenesulfonyl)piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine moiety, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates, or other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine or piperidine rings.

Scientific Research Applications

2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals, polymers, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

    2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}furan: Similar structure but with a furan ring instead of a pyridine ring.

Uniqueness

The uniqueness of 2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine lies in its combination of a pyridine ring with a piperidine moiety and a methoxy group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-5-3-7-19(11-15)25(22,23)21-10-4-6-17(13-21)14-24-18-8-9-20-16(2)12-18/h3,5,7-9,11-12,17H,4,6,10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRDVQSMDRZVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)COC3=CC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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